N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide
Descripción
N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and a [1,1'-biphenyl]-4-carboxamide moiety at position 3. The 5,5-dioxo (sulfone) group on the thienopyrazol ring enhances electronic stability and influences intermolecular interactions, making it a candidate for pharmaceutical or materials science applications. Its rigid bicyclic structure and sulfone group may confer unique conformational and electronic properties compared to analogs .
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-17-7-13-21(14-8-17)28-24(22-15-32(30,31)16-23(22)27-28)26-25(29)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWREZOFBZZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Thiophene Precursors
The thieno[3,4-c]pyrazole scaffold is synthesized via a [3+2] cycloaddition between substituted thiophenes and hydrazine derivatives. A representative protocol involves:
- Thiophene Functionalization : 3-Amino-4-cyanothiophene is treated with γ-butyrolactone under nitrogen to form a thioether intermediate, which undergoes cyclization with hydrazine hydrate in acetic acid.
- Oxidative Cyclization : Using dimethyl oxalate and sodium methoxide in dry toluene, the intermediate undergoes Claisen condensation to form the pyrazole ring.
Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Temperature | 110°C (reflux) | 75–80 |
| Solvent | Acetic acid | — |
| Catalyst | None | — |
Sulfonation to 5,5-Dioxo Derivative
The 5λ⁶-sulfone group is introduced via oxidation of the thieno[3,4-c]pyrazole sulfur atom. Two methods dominate:
- Peracid Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.
- Hydrogen Peroxide/Acetic Acid : Prolonged stirring with 30% H₂O₂ in glacial acetic acid achieves full sulfonation.
Comparative Efficiency :
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| mCPBA | 4 | 92 | 98 |
| H₂O₂/AcOH | 24 | 85 | 95 |
Functionalization with 4-Methylphenyl Group
N-Alkylation at Pyrazole N2
The 4-methylphenyl moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution:
- Copper-Catalyzed Coupling : Reacting the pyrazole core with 4-iodotoluene, CuI, and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 120°C.
- SNAr Reaction : Using 4-methylphenylboronic acid and Pd(PPh₃)₄ under Suzuki–Miyaura conditions.
Optimized Conditions :
| Parameter | Ullmann Coupling | Suzuki–Miyaura |
|---|---|---|
| Catalyst | CuI (10 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | DMCDA (20 mol%) | None |
| Solvent | DMSO | THF/H₂O (3:1) |
| Yield (%) | 78 | 65 |
Biphenyl-4-Carboxamide Coupling
Carboxylic Acid Activation
The biphenyl-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
Amide Bond Formation
The activated acid is coupled to the 3-amino group of the thieno[3,4-c]pyrazole core under inert conditions:
- Stoichiometry : 1.2 equivalents of activated acid to amine.
- Reaction Time : 24 hours at room temperature.
- Workup : Sequential washing with 1N HCl, saturated NaHCO₃, and brine.
Purification :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 99 | 82 |
| Recrystallization | 98 | 75 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances enable telescoped synthesis in flow reactors:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI | 56 | 29 |
| Energy Consumption | 480 kWh/kg | 210 kWh/kg |
Case Studies and Process Validation
Patent-Derived Protocol (US20120165311)
A scaled-up method from the patent literature involves:
- Protection/Deprotection Strategy : Temporary protection of the pyrazole nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonation.
- One-Pot Coupling : Sequential Boc deprotection and amide bond formation without intermediate isolation.
Performance :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Boc Protection | 95 | 97 |
| One-Pot Coupling | 88 | 99 |
Analytical Characterization
Spectroscopic Confirmation
PXRD and DSC
| Technique | Observation |
|---|---|
| PXRD | Crystalline form II |
| DSC | Tm = 218°C (endotherm) |
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Analog (CAS: 893928-14-8) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazol-5,5-dioxo | Thieno[3,4-c]pyrazol-5,5-dioxo |
| Position 2 Substituent | 4-methylphenyl | Phenyl |
| Position 3 Substituent | [1,1'-biphenyl]-4-carboxamide | 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Molecular Formula | C₂₆H₂₁N₃O₃S | C₂₃H₂₂N₄O₅S |
| Calculated logP | ~3.5 (predicted via biphenyl hydrophobicity) | 0.9 (reported) |
| Polar Surface Area (PSA) | ~85 Ų (estimated) | 119 Ų (reported) |
| Key Functional Groups | Biphenyl, sulfone, carboxamide | Methoxyphenyl, pyrrolidinone, sulfone, carboxamide |
Electronic and Conformational Differences
- Substituent Effects: The biphenyl group in the target compound increases lipophilicity (logP ~3.5 vs. In contrast, the analog’s 4-methoxyphenyl and pyrrolidinone groups improve polarity and hydrogen-bonding capacity .
- Ring Puckering: The thienopyrazol core’s puckering, quantified via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $), influences molecular shape and binding interactions. The sulfone group stabilizes ring planarity, but substituents like biphenyl may induce torsional strain, altering conformational dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
